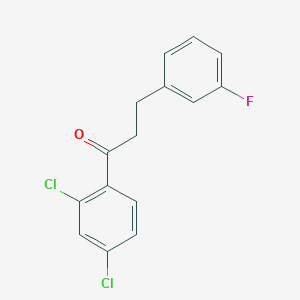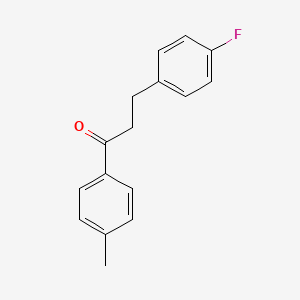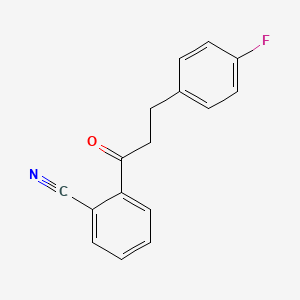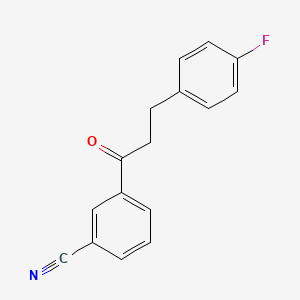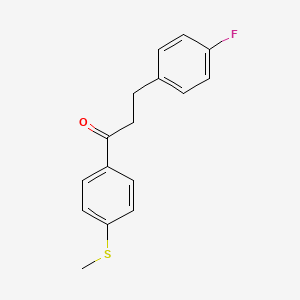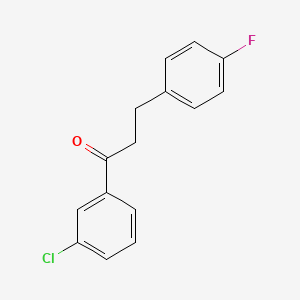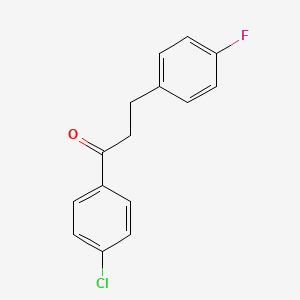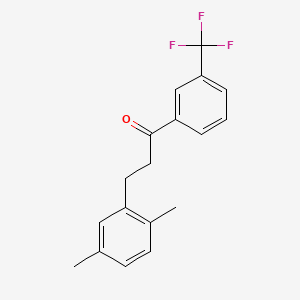
3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone, also known as 2,5-dimethyl-3'-trifluoromethylphenylpropiophenone, is a synthetic compound used in scientific research for a variety of purposes. It is a white solid with a melting point of 126-128 °C and is soluble in ethanol and methanol. This compound has been used in a variety of studies, including those related to its synthesis, mechanism of action, biochemical and physiological effects, and applications in lab experiments.
Applications De Recherche Scientifique
Two-Dimensional Material Synthesis
This compound can serve as a precursor molecule in the synthesis of two-dimensional (2D) materials. These materials are pivotal in energy conversion and storage, optoelectronics, catalysis, and biomedicine. The molecular structure of 3-(2,5-Dimethylphenyl)-3’-trifluoromethylpropiophenone can be modified to optimize aggregation processes, affecting intrinsic properties like mechanical strength, energy levels, and conductivity .
Organic Electronics
In the field of organic electronics, this compound’s ability to form stable π-conjugated systems makes it valuable for creating organic semiconductors. These semiconductors are used in devices such as organic light-emitting diodes (OLEDs) and solar cells, where controlled electron distribution is crucial .
Catalysis
The compound’s structural features, particularly the trifluoromethyl group, can enhance the catalytic efficiency of metal-organic frameworks (MOFs). These frameworks are used in various catalytic reactions, including organic synthesis and environmental remediation .
Biomedical Research
In biomedical research, the compound’s modified derivatives could be used in drug design and synthesis. Its structural flexibility allows for the creation of molecules with potential therapeutic effects against various diseases .
Material Science
Within material science, 3-(2,5-Dimethylphenyl)-3’-trifluoromethylpropiophenone can be utilized to develop new composite materials. Its chemical properties may contribute to the development of materials with improved durability and performance .
Photonics and Optoelectronics
The compound’s electronic properties can be harnessed in photonics and optoelectronics for the development of materials that interact with light in novel ways. This includes applications in lasers, waveguides, and optical sensors .
Energy Storage
In energy storage, the compound could be used to create electrode materials for batteries and supercapacitors. Its structural components may improve energy density and charge-discharge cycles .
Environmental Science
Lastly, in environmental science, derivatives of this compound could be used in the synthesis of sensors for detecting pollutants or in materials designed to capture and remove contaminants from water and air .
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-6-7-13(2)14(10-12)8-9-17(22)15-4-3-5-16(11-15)18(19,20)21/h3-7,10-11H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDZOLLPTBYGBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644749 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-3'-trifluoromethylpropiophenone | |
CAS RN |
898753-84-9 |
Source


|
| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898753-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,5-Dimethylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

